molecular formula C10H12N4O5 B7765576 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Cat. No.: B7765576
M. Wt: 268.23 g/mol
InChI Key: UGQMRVRMYYASKQ-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one, also known as inosine, is a nucleoside that is formed when hypoxanthine is attached to a ribose ring (also known as a ribofuranose) via a β-N9-glycosidic bond. Inosine is commonly found in transfer RNAs and is essential for proper translation of the genetic code in wobble base pairs. It plays a crucial role in various biological processes, including purine metabolism and the regulation of cellular energy levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Inosine can be synthesized through several methods. One common method involves the enzymatic conversion of adenosine to inosine using adenosine deaminase. This reaction occurs under mild conditions and is highly specific. Another method involves the chemical synthesis of inosine from hypoxanthine and ribose. This process typically requires the use of a strong acid catalyst and elevated temperatures to facilitate the glycosidic bond formation .

Industrial Production Methods

Industrial production of inosine often involves microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce inosine by manipulating their metabolic pathways. The fermentation broth is then processed to extract and purify inosine, which is subsequently crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Inosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Inosine has a wide range of applications in scientific research:

    Chemistry: Inosine is used as a precursor in the synthesis of various nucleoside analogs and as a building block in nucleic acid chemistry.

    Biology: Inosine is studied for its role in RNA editing and its involvement in the regulation of gene expression.

    Medicine: Inosine has potential therapeutic applications, including neuroprotection and the treatment of spinal cord injuries. It is also being investigated for its role in enhancing immune responses.

    Industry: Inosine is used in the production of flavor enhancers and as a nutritional supplement in animal feed.

Mechanism of Action

Inosine exerts its effects through several mechanisms:

    Molecular Targets: Inosine interacts with various enzymes involved in purine metabolism, such as adenosine deaminase and purine nucleoside phosphorylase.

    Pathways Involved: Inosine is involved in the salvage pathway of purine metabolism, where it is converted to hypoxanthine and then to uric acid.

Comparison with Similar Compounds

Inosine is similar to other nucleosides such as adenosine, guanosine, and cytidine. it is unique in its ability to participate in wobble base pairing, which allows for greater flexibility in the genetic code translation. This property makes inosine particularly important in the context of transfer RNA function .

List of Similar Compounds

Properties

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQMRVRMYYASKQ-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Reactant of Route 2
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Reactant of Route 3
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Reactant of Route 4
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Reactant of Route 5
Reactant of Route 5
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Reactant of Route 6
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

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